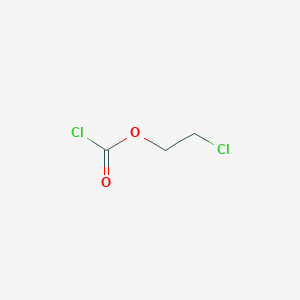

2-Chloroethyl chloroformate

概要

説明

2-Chloroethyl chloroformate, also known as 2-chloroethoxycarbonyl chloride, is an organic compound with the molecular formula C3H4Cl2O2. It is a colorless to yellow liquid that is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound is known for its reactivity and is classified as an extremely hazardous substance .

準備方法

Synthetic Routes and Reaction Conditions

2-Chloroethyl chloroformate can be synthesized through the reaction of phosgene with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

ClCOCl+ClCH2CH2OH→ClCOOCH2CH2Cl+HCl

The reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where phosgene and 2-chloroethanol are continuously fed into the system. The reaction is monitored to maintain optimal temperatures and pressures, ensuring high yields and minimizing by-products. The product is then purified through distillation and stored under inert conditions to prevent decomposition .

化学反応の分析

Hydrolysis and Moisture Sensitivity

CECF undergoes slow hydrolysis in water, yielding ethanol, HCl, and CO₂. Exposure to moist air releases HCl fumes due to its hygroscopic nature . This reaction proceeds via nucleophilic attack at the carbonyl carbon, forming an unstable tetrahedral intermediate that decomposes into products (Figure 1).

Hydrolysis Mechanism :

The reaction rate increases in aqueous-organic solvents (e.g., ethanol-water), with rate constants correlating to solvent nucleophilicity () and ionizing power () .

Solvolysis in Organic Solvents

Solvolysis studies reveal solvent-dependent pathways:

| Solvent System | Rate Constant (k × 10⁴ s⁻¹) | Mechanism Dominance |

|---|---|---|

| 80% Ethanol-Water | 3.61 | Bimolecular nucleophilic |

| 70% TFE-Ethanol | 2.90 | General base catalysis |

| 50% HFIP-Water | -5.26 (log k) | Ionization-assisted |

In highly ionizing solvents (e.g., hexafluoroisopropanol), ionization precedes nucleophilic attack, whereas polar aprotic solvents favor direct displacement .

Reactivity with Nucleophiles

CECF reacts vigorously with alcohols, amines, and thiols:

-

Alcohols : Forms mixed carbonates (e.g., artemisinin-derived dimers) .

-

Amines : Produces carbamates via nucleophilic substitution, with yields up to 92% under anhydrous conditions .

-

Thiols : Generates thiocarbonates, though competing hydrolysis limits efficiency .

Reactivity is enhanced by electron-withdrawing chloro-substituents, which increase electrophilicity at the carbonyl carbon .

Hazardous Reactivity Profile

CECF reacts violently with:

Mechanistic Insights from Comparative Studies

Chlorine substitution impacts reactivity:

| Compound | Relative Rate (vs. Ethyl Chloroformate) |

|---|---|

| 1-Chloroethyl Chloroformate | 20× (ethanol), 300× (80% ethanol) |

| This compound | 10× (ethanol), 50× (70% TFE) |

| 2,2,2-Trichloroethyl | 15× (HFIP) |

Proximity of the chloro-group to the carbonyl amplifies inductive electron withdrawal, accelerating nucleophilic substitution .

Industrial-Scale Production Data

Reactor Configuration :

Yield Optimization :

科学的研究の応用

Pharmaceutical Applications

1. Reagent in Drug Synthesis:

2-Chloroethyl chloroformate is primarily used as a reagent in the synthesis of various pharmaceuticals. Notably, it has been applied in the development of antimalarial agents. Its derivatives have shown promise in forming biologically active compounds through synthetic routes that target malaria parasites.

2. Biological Activity:

Recent studies have indicated that this compound exhibits biological activity by inhibiting the NS3 protease of the Human Immunodeficiency Virus (HIV). This enzyme is crucial for viral replication, and its inhibition may hinder viral growth, suggesting potential therapeutic applications against HIV. Additionally, in vivo studies suggest that this compound can modulate gamma-aminobutyric acid (GABA) receptors, influencing neurological processes such as locomotor activity.

Toxicity and Safety Concerns

Despite its applications, this compound poses significant health risks due to its toxic nature. It can cause severe respiratory irritation upon exposure, highlighting the necessity for stringent safety protocols when handling this compound . The acute toxicity of similar compounds has been documented, indicating potential hazards associated with inhalation or skin contact .

Case Studies

Case Study 1: Occupational Exposure

A documented incident involved a chemical production worker who experienced respiratory distress after inhaling vapors from leaking equipment containing methyl chloroformate, a structurally related compound. Symptoms included ocular irritation and cough, leading to medical intervention and observation . Although this case pertains to methyl chloroformate, it underscores the importance of safety measures applicable to this compound due to their similar chemical properties.

Case Study 2: Research on Biological Activity

In a study focusing on the biological effects of this compound, researchers found that it could inhibit specific enzymes linked to viral replication. Such findings illustrate the compound's potential utility in developing antiviral medications.

作用機序

The mechanism of action of 2-chloroethyl chloroformate involves its reactivity as an acid halide. It readily reacts with nucleophiles such as amines and alcohols, forming carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new chemical bonds. The pathways involved in these reactions are typically substitution mechanisms where the chlorine atom is replaced by the nucleophile .

類似化合物との比較

Similar Compounds

- Chloromethyl chloroformate

- 1-Chloroethyl chloroformate

- 2,2,2-Trichloroethyl chloroformate

- Trichloromethyl chloroformate

Comparison

2-Chloroethyl chloroformate is unique due to its specific reactivity and the presence of both a chloroformate and a chloroethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, chloromethyl chloroformate primarily reacts with nucleophiles to form carbamates, while this compound can also form carbonate esters due to the presence of the ethoxy group .

生物活性

2-Chloroethyl chloroformate (CECF), a member of the chloroformate family, is a compound with significant biological activity and utility in various chemical syntheses. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₃H₄Cl₂O₂

- Molecular Weight : 142.97 g/mol

- Boiling Point : 154 °C

- Melting Point : -70 °C

- Density : 1.39 g/cm³

This compound functions primarily as an electrophilic reagent due to the presence of the chloroethyl group, which can participate in nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the formation of reactive intermediates that can interact with nucleophiles such as amines and alcohols. This reactivity underlies its use in synthetic organic chemistry, particularly in the formation of protecting groups and as a reagent in peptide synthesis.

Cytotoxicity and Antitumor Activity

Research indicates that CECF exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human leukemia cells by disrupting mitochondrial membrane potential and activating caspase pathways.

- Case Study : A study published in 2020 demonstrated that CECF effectively inhibited the growth of leukemia cells in vitro, with IC50 values ranging from 5 to 15 µM depending on the cell line used. The mechanism involved the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

As a Chemical Intermediate

CECF is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of chloroethyl groups into various organic molecules, enhancing their biological activity.

- Table 1: Applications of this compound

Toxicological Profile

Despite its utility, CECF is classified as an extremely hazardous substance. It poses significant health risks through inhalation or skin contact, necessitating stringent handling precautions.

特性

IUPAC Name |

2-chloroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c4-1-2-7-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDDJQGVOFZBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060832 | |

| Record name | 2-Chloroethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroethyl chloroformate is a liquid. (EPA, 1998), Colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline] | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

312.3 °F at 760 mmHg (EPA, 1998), 155 °C | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in cold water, Sol in alcohol, ether, acetone, benzene | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3847 (EPA, 1998) - Denser than water; will sink, 1.3847 @ 20 °C/4 °C | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

13 mm Hg at 48-49 °C | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

627-11-2 | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4914 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridic acid, 2-chloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 2-chloroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D32H07Z9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-chloroethyl chloroformate in organic synthesis?

A1: this compound serves as a versatile reagent for creating oxazolidinones. This compound functions as a bis-electrophile, readily reacting with nucleophiles. []

Q2: How does this compound react with carboxylic acids?

A2: this compound swiftly derivatizes fatty acids in both anhydrous and aqueous conditions. This reaction forms esters suitable for gas chromatography analysis. Notably, 2,2,2-trichloroethyl chloroformate exhibits greater reactivity in this context. []

Q3: Can you describe a specific example of this compound's application in complex molecule synthesis?

A3: Certainly. In a study focusing on manganese carbonyl complexes, this compound reacted with [Mn(CO)5]– to yield [Mn{C(O)·O·CH2·CH2Cl}(CO)5]. This acyl complex subsequently underwent cyclization in the presence of AgPF6 or AgBF4, producing the 2,5-dioxacyclopentylidene complex [Mn[graphic omitted]-(CO)5]+. []

Q4: Has the mechanism of this compound's nucleophilic reactions been investigated?

A4: Yes. Research suggests that reactions involving this compound with nucleophiles likely proceed through a tetrahedral transition state, particularly in solvents promoting hydrogen bonding. This conclusion is based on kinetic studies analyzing the solvolysis rates of this compound, 2-chloroethoxycarbonyl p-toluenesufonate, and phenoxycarbonyl p-toluenesulfonate across various solvents. []

Q5: Is there a convenient method for preparing 2-cyclopentadienyliden-1,3-dioxolane using this compound?

A5: Absolutely. A highly efficient synthesis involves reacting two equivalents of sodium cyclopentadienide and KOH with this compound at a concentration of 0.1 M. This reaction offers a high yield of 2-cyclopentadienyliden-1,3-dioxolane. []

Q6: What are the safety concerns associated with handling this compound?

A6: this compound poses significant toxicity risks through ingestion, inhalation, or skin contact. Additionally, it releases a highly toxic gas upon contact with water. Proper handling necessitates using a fume hood, gloves, goggles, and a lab coat. Immediate medical attention is crucial in case of exposure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。